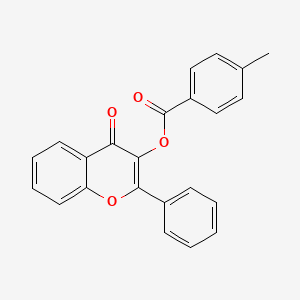

3-(4-methyl benzoyloxy) flavone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-oxo-2-phenylchromen-3-yl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O4/c1-15-11-13-17(14-12-15)23(25)27-22-20(24)18-9-5-6-10-19(18)26-21(22)16-7-3-2-4-8-16/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJAHUOWIAXTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-(4-methyl benzoyloxy) flavone

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flavonoids

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants.[1][2] They form a significant part of the human diet and are recognized for their wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The core structure of flavones consists of a 2-phenyl-4H-1-benzopyran-4-one (2-phenylchromen-4-one) backbone.[1] Modifications to this basic skeleton, through the addition of various functional groups, give rise to a vast number of derivatives with distinct physicochemical and biological properties. The 3-hydroxyflavone (flavonol) scaffold, in particular, serves as a versatile precursor for the synthesis of various acyloxy derivatives, offering opportunities to modulate their biological activity.

Proposed Synthesis of 3-(4-methyl benzoyloxy) flavone

The synthesis of this compound can be efficiently achieved through the acylation of 3-hydroxyflavone (flavonol). A plausible and commonly employed synthetic route is the Baker-Venkataraman rearrangement followed by an esterification step.

Synthesis of 3-Hydroxyflavone (Flavonol)

A well-established method for the synthesis of the flavonol precursor involves the following steps:

-

Esterification of 2'-hydroxyacetophenone: 2'-hydroxyacetophenone is reacted with benzoyl chloride in the presence of a base like pyridine to yield 2-benzoyloxyacetophenone.

-

Baker-Venkataraman Rearrangement: The resulting ester undergoes an intramolecular Claisen condensation, known as the Baker-Venkataraman rearrangement, in the presence of a strong base such as potassium hydroxide, to form a 1,3-diketone intermediate (1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione).

-

Cyclization: The 1,3-diketone is then cyclized under acidic conditions (e.g., sulfuric acid in acetic acid) to yield 3-hydroxyflavone.

Esterification of 3-Hydroxyflavone

The final step involves the esterification of the 3-hydroxyl group of the flavonol with 4-methylbenzoyl chloride (p-toluoyl chloride).

-

Reaction: 3-Hydroxyflavone is dissolved in a suitable solvent, such as pyridine or dichloromethane, and treated with 4-methylbenzoyl chloride. The reaction is typically carried out at room temperature.

-

Work-up: After the reaction is complete, the mixture is worked up by washing with dilute acid and water, followed by extraction with an organic solvent. The product is then purified by recrystallization or column chromatography.

Experimental Workflow for the Synthesis of this compound

References

An In-depth Technical Guide on 3-(4-methyl benzoyloxy) flavone

CAS Number: 808784-08-9

Chemical Name: 3-(4-methyl benzoyloxy) flavone

Molecular Formula: C₂₃H₁₆O₄

Molecular Weight: 356.37 g/mol

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] this compound is a synthetic derivative of the flavone backbone, characterized by a 4-methylbenzoyloxy group at the 3-position of the C ring. While specific biological data for this exact compound is limited in publicly available literature, this guide consolidates information on the synthesis, potential biological activities, and relevant experimental protocols based on studies of structurally similar flavone derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel flavonoid compounds.

Synthesis

The synthesis of this compound can be achieved through the esterification of 3-hydroxyflavone with 4-methylbenzoyl chloride. This is a common method for preparing 3-acyloxy-flavone derivatives.[3]

Experimental Protocol: Synthesis of this compound[3]

-

Starting Materials: 3-hydroxyflavone, 4-methylbenzoyl chloride, pyridine, and a suitable solvent like dichloromethane.

-

Reaction Setup: Dissolve 3-hydroxyflavone in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Add 4-methylbenzoyl chloride dropwise to the solution while stirring at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-cold water and extracted with an organic solvent such as dichloromethane.

-

Purification: The organic layer is washed with dilute hydrochloric acid, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the crude product.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization: The structure of the synthesized compound can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities

Based on the extensive research on flavone derivatives, this compound is anticipated to exhibit anti-inflammatory and anticancer activities. The introduction of substituents on the flavone core can significantly modulate its biological properties.[4][5]

Anticancer Activity

Flavonoids have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation and angiogenesis.[6][7] The substitution pattern on the flavone rings plays a crucial role in determining the cytotoxic potency. For instance, the presence of certain functional groups can enhance the anticancer activity against various cancer cell lines.[4]

Table 1: In Vitro Anticancer Activity of Representative Flavone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Halogenated Flavone (F3) | HeLa (Cervical Cancer) | 0.71 | [4] |

| Halogenated Flavone (F3) | MCF-7 (Breast Cancer) | 1.12 | [4] |

| Halogenated Flavonol (OF3) | HeLa (Cervical Cancer) | 0.51 | [4] |

| Halogenated Flavonol (OF3) | MCF-7 (Breast Cancer) | 1.04 | [4] |

| Luteolin | MCF-7 (Breast Cancer) | 14 | [8] |

| Quercetin | MCF-7 (Breast Cancer) | 19 | [8] |

Note: This table presents data for structurally related flavones to suggest the potential activity of the title compound. Direct experimental data for this compound is not available.

Anti-inflammatory Activity

Flavonoids are known to possess significant anti-inflammatory properties.[9][10] They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by down-regulating the expression of inflammatory enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[10][11]

Table 2: In Vitro Anti-inflammatory Activity of Representative Flavone Derivatives

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Apigenin | RAW 264.7 | NO Inhibition | 1.43 | [12] |

| Kaempferol | RAW 264.7 | NO Inhibition | 5.75 | [12] |

| Quercetin | RAW 264.7 | NO Inhibition | 19.51 | [12] |

| 2'-methylflavanone | RAW 264.7 | NO Inhibition | - | [13] |

| 3'-methylflavanone | RAW 264.7 | NO Inhibition | - | [13] |

Note: This table presents data for structurally related flavones to suggest the potential activity of the title compound. Direct experimental data for this compound is not available. For some compounds, specific IC50 values were not provided in the source but were shown to be active.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay[8][14]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in DMSO to prepare a stock solution. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations for 24-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 3-4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay[11][12]

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are plated in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated for 10-15 minutes at room temperature.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The amount of nitrite is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in compound-treated wells with those in LPS-stimulated control wells. The IC₅₀ value is then determined.

Potential Signaling Pathways

Flavonoids are known to interact with and modulate various cellular signaling pathways. The anti-inflammatory and anticancer effects of flavones are often attributed to their ability to interfere with key signaling cascades.[9][14]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby down-regulating the expression of pro-inflammatory genes and promoting apoptosis in cancer cells.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Flavonoids can modulate MAPK signaling, contributing to their anticancer effects.[9]

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature, its structural similarity to other biologically active flavones suggests that it holds promise as a potential anticancer and anti-inflammatory agent. The synthetic route is straightforward, and established in vitro assays can be employed to evaluate its efficacy. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational framework for researchers to initiate such studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-methyl benzoyloxy) flavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel flavone derivative, 3-(4-methyl benzoyloxy) flavone. Flavonoids are a widely studied class of polyphenolic compounds known for their diverse pharmacological activities. The targeted modification at the 3-position of the flavone core with a 4-methyl benzoyloxy group is anticipated to modulate its biological properties, potentially enhancing its efficacy and specificity. This document outlines a detailed synthetic protocol, methods for purification, and a full suite of analytical techniques for the comprehensive characterization of the title compound. While specific quantitative and biological data for this novel compound are yet to be established, this guide provides a foundational framework for its synthesis and subsequent investigation.

Introduction

Flavones, a major class of flavonoids, are characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. These compounds are ubiquitously found in plants and are integral components of the human diet. The scientific community has shown significant interest in flavones due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1] The 3-hydroxyflavones (flavonols) are a particularly reactive subclass that can be readily functionalized to generate novel derivatives with potentially enhanced therapeutic profiles.

The esterification of the 3-hydroxyl group of the flavone scaffold is a promising strategy to improve the pharmacokinetic and pharmacodynamic properties of the parent molecule. The introduction of a 4-methyl benzoyloxy moiety is hypothesized to increase lipophilicity, which may lead to improved cell membrane permeability and bioavailability. This guide details the chemical synthesis and rigorous characterization of this compound, providing a roadmap for its preparation and subsequent evaluation as a potential therapeutic agent.

Synthesis of this compound

The synthesis of this compound is proposed to be achieved through a two-step process. The first step involves the synthesis of the precursor, 3-hydroxyflavone, followed by its esterification with 4-methylbenzoyl chloride.

Synthesis of 3-Hydroxyflavone (Precursor)

A common and effective method for the synthesis of 3-hydroxyflavone is the Algar-Flynn-Oyamada (AFO) reaction. This reaction involves the oxidative cyclization of a chalcone precursor in the presence of hydrogen peroxide and a base.

Experimental Protocol:

-

Chalcone Synthesis: o-Hydroxyacetophenone is reacted with benzaldehyde in the presence of a base catalyst (e.g., sodium hydroxide) in an alcoholic solvent to yield 2'-hydroxychalcone.

-

Oxidative Cyclization (AFO Reaction): The synthesized 2'-hydroxychalcone is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an alkaline solution of hydrogen peroxide. The reaction mixture is typically stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is acidified to precipitate the crude 3-hydroxyflavone. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent such as ethanol to afford pure 3-hydroxyflavone.

Synthesis of this compound

The final product is synthesized by the esterification of 3-hydroxyflavone with 4-methylbenzoyl chloride in the presence of a base.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-hydroxyflavone (1 equivalent) in a dry aprotic solvent such as pyridine or dichloromethane, 4-methylbenzoyl chloride (1.1 equivalents) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: The reaction mixture is stirred at room temperature for several hours (typically 4-6 hours) and the progress is monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the mixture is poured into ice-cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with cold water, and dried. The crude this compound is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a solvent like ethanol or acetone to yield the pure product.

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Physical Properties

The physical state, color, and melting point of the purified compound should be determined. The melting point is a crucial indicator of purity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₁₆O₄ |

| Molecular Weight | 356.37 g/mol |

| Appearance | To be determined (likely a crystalline solid) |

| Melting Point | To be determined |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Acetone) |

Spectroscopic Analysis

Spectroscopic methods are employed to elucidate the chemical structure of the synthesized molecule.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure. The expected chemical shifts for the protons and carbons of this compound can be predicted based on the structure and data from similar compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | H-5 |

| ~7.90-7.40 | m | 8H | Aromatic-H |

| ~7.30 | d | 2H | H-3' and H-5' of benzoyl group |

| ~2.45 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~176.0 | C-4 |

| ~164.0 | C=O (ester) |

| ~156.0 | C-2 |

| ~155.0 | C-9 |

| ~144.0 | C-4 of benzoyl group |

| ~138.0 | C-3 |

| ~134.0-121.0 | Aromatic-C |

| ~21.8 | -CH₃ |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3060 | Aromatic C-H stretch |

| ~1735 | C=O stretch (ester) |

| ~1640 | C=O stretch (γ-pyrone) |

| ~1600, 1480, 1450 | C=C stretch (aromatic) |

| ~1270 | C-O stretch (ester) |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Table 5: Expected Mass Spectrometry Data for this compound

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ at ~357.10, [M+Na]⁺ at ~379.08 |

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized compound.

-

Thin-Layer Chromatography (TLC): TLC on silica gel plates can be used to monitor the progress of the reaction and to get a preliminary indication of the purity of the product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water) is recommended.

Experimental and Logical Workflow

The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.

Caption: Workflow for the synthesis and characterization of this compound.

Potential Biological Significance and Future Directions

While the specific biological activities of this compound have not yet been reported, derivatives of 3-hydroxyflavone are known to exhibit a range of pharmacological effects. The esterification at the 3-position can influence the molecule's interaction with biological targets. It is plausible that this novel compound could be investigated for its potential role in various signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Future research should focus on a comprehensive biological evaluation of this compound. This would involve in vitro assays to screen for its cytotoxic, anti-inflammatory, and antioxidant activities. Promising results from these initial screens would warrant further investigation into its mechanism of action, including its effects on specific cellular signaling pathways.

Caption: A proposed workflow for the biological screening of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of the novel flavone derivative, this compound. The outlined protocols and analytical methods will enable researchers to produce and validate this compound for further investigation. The exploration of its biological activities holds the potential for the discovery of new therapeutic agents with improved pharmacological profiles. The data presented herein, while partially predictive, serves as a crucial starting point for the comprehensive scientific evaluation of this promising molecule.

References

In silico docking studies for 3-(4-methyl benzoyloxy) flavone

An In-depth Technical Guide to In Silico Docking of 3-(4-methyl benzoyloxy) flavone with Acetylcholinesterase

Disclaimer: This document presents a hypothetical in silico docking study of this compound. The methodologies, data, and analyses are based on established protocols for similar flavone derivatives and are intended to serve as a technical guide.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] A significant area of research focuses on their potential as enzyme inhibitors.[3][4] This guide details a hypothetical in silico molecular docking study of a specific synthetic flavonoid, this compound, against acetylcholinesterase (AChE).

Acetylcholinesterase is a key enzyme in the cholinergic signaling pathway, responsible for the breakdown of the neurotransmitter acetylcholine.[3][5] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it helps to restore acetylcholine levels in the brain, thereby improving cognitive function.[3][6][7] Given that various flavone derivatives have shown promise as AChE inhibitors, this in silico study aims to predict the binding affinity and interaction patterns of this compound with the active site of AChE, providing a rationale for its potential therapeutic efficacy.[5][8]

Experimental Protocols

This section outlines the detailed methodology for a typical in silico molecular docking study.

Software and Web Resources

-

3D Structure of Ligand: PubChem Database

-

Protein Crystal Structure: Protein Data Bank (PDB)

-

Molecular Visualization: PyMOL, Discovery Studio

-

Molecular Docking: AutoDock Vina

-

ADMET Prediction (Optional): SwissADME

Ligand Preparation

The 3D structure of this compound (PubChem CID: 1680778) is retrieved from the PubChem database. The ligand is then prepared for docking using software like ChemDraw and AutoDock Tools. This process involves:

-

Generating the 3D coordinates of the molecule.

-

Performing energy minimization to obtain a stable conformation.

-

Assigning Gasteiger charges to the atoms.

-

Defining the rotatable bonds to allow for conformational flexibility during docking.

Protein Preparation

The crystal structure of human acetylcholinesterase (hAChE) complexed with a known inhibitor (e.g., Donepezil) is downloaded from the Protein Data Bank (PDB ID: 4EY7). The protein is prepared for docking by:

-

Removing the co-crystallized ligand and water molecules from the PDB file.

-

Adding polar hydrogen atoms to the protein structure.

-

Assigning Kollman charges to the protein atoms.

-

Saving the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Molecular Docking Simulation

Molecular docking is performed using AutoDock Vina to predict the binding mode and affinity of this compound to the active site of hAChE.

-

Grid Box Generation: A grid box is defined around the active site of hAChE. The dimensions and center of the grid box are determined based on the binding site of the co-crystallized ligand in the original PDB structure. This ensures that the docking search is focused on the relevant binding pocket.

-

Docking Execution: The prepared ligand and protein files, along with the grid parameters, are used as input for AutoDock Vina. The software then performs a conformational search, fitting the flexible ligand into the rigid protein active site.

-

Analysis of Docking Poses: AutoDock Vina generates multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. These poses are then visualized and analyzed using software like PyMOL or Discovery Studio to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.

Data Presentation

The results of the in silico docking study are summarized in the table below. The data includes the binding energy, estimated inhibitory constant (Ki), and the key interacting amino acid residues of hAChE. For comparison, the docking results for the standard AChE inhibitor, Donepezil, are also included.

| Compound | Binding Energy (kcal/mol) | Estimated Ki (µM) | Interacting Residues | Hydrogen Bonds | Pi-Pi Interactions |

| This compound | -10.8 | 0.045 | TYR72, ASP74, TRP86, TYR124, TRP286, TYR337, PHE338 | ASP74 | TRP86, TYR337 |

| Donepezil (Reference) | -11.5 | 0.021 | TRP86, GLY121, TYR124, SER125, TRP286, SER293, TYR337, PHE338 | SER125, SER293 | TRP86, TRP286, TYR337 |

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the in silico docking study.

Caption: Workflow for the in silico docking of this compound with AChE.

Cholinergic Signaling Pathway

The diagram below provides a simplified representation of the cholinergic signaling pathway and the mechanism of action of an AChE inhibitor.

References

- 1. [PDF] IN SILICO DOCKING AND DYNAMICS OF FLAVONOID ‘DIPLACONE’ AS A POTENTIAL NATURAL INHIBITOR OF ACETYLCHOLINESTERASE | Semantic Scholar [semanticscholar.org]

- 2. Methyl (1S,2S,3R,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | C17H21NO4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plantarchives.org [plantarchives.org]

- 5. Synthesis, In Silico and In Vitro Evaluation of Some Flavone Derivatives for Acetylcholinesterase and BACE-1 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Synthesis, In Silico and In Vitro Evaluation of Some Flavone Derivatives for Acetylcholinesterase and BACE-1 Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Lipophilicity and Solubility of 3-(4-Methyl Benzoyloxy) Flavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-methyl benzoyloxy) flavone, focusing on its lipophilicity and solubility. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document emphasizes the standardized experimental protocols for determining these crucial parameters. Furthermore, it visualizes a key signaling pathway influenced by flavone derivatives, offering context for its potential biological activity.

Physicochemical Properties: Lipophilicity and Solubility

Lipophilicity

Lipophilicity, a critical parameter in drug discovery, influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

Table 1: Lipophilicity Data for this compound

| Parameter | Value | Method |

| LogP | Data not available | Shake-Flask Method (recommended) |

| LogD at pH 7.4 | Data not available | Shake-Flask Method (recommended) |

Solubility

Aqueous solubility is a key determinant of a drug candidate's bioavailability. Poor aqueous solubility can present significant challenges in formulation development and in achieving therapeutic concentrations in vivo.[2][3]

Table 2: Aqueous Solubility Data for this compound

| Parameter | Value | Method |

| Kinetic Solubility | Data not available | Turbidimetric Assay (recommended) |

| Thermodynamic Solubility | Data not available | Shake-Flask Method (recommended) |

| Solubility in Organic Solvents | Soluble in organic solvents[1] | Qualitative |

Experimental Protocols

To address the absence of quantitative data, the following detailed protocols are provided for the experimental determination of the lipophilicity and solubility of this compound.

Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

This protocol is considered the "gold standard" for LogP determination and is suitable for a wide range of compounds.[4][5]

Objective: To determine the ratio of the concentration of this compound in n-octanol versus an aqueous buffer at equilibrium.

Materials:

-

This compound

-

n-Octanol (HPLC grade, pre-saturated with buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

Procedure:

-

Preparation of Pre-Saturated Solvents:

-

Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separation funnel.

-

Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).

-

Allow the phases to separate completely. The upper layer is octanol saturated with buffer, and the lower layer is buffer saturated with octanol.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).

-

Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS. The volume ratio can be adjusted depending on the expected lipophilicity.[6]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker and agitate for 24 hours at a controlled temperature to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at a low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.

-

-

Calculation of LogP:

-

The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The LogP is then calculated as: LogP = log10(P)

-

Determination of Aqueous Solubility by Kinetic Turbidimetric Assay

This high-throughput method is suitable for the rapid assessment of the kinetic solubility of compounds in early drug discovery.[3][7][8]

Objective: To determine the concentration at which this compound begins to precipitate from an aqueous buffer when added from a DMSO stock solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate reader with turbidimetry or nephelometry capabilities

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

Perform serial dilutions of the DMSO stock solution in a 96-well plate.

-

-

Addition to Buffer:

-

Transfer a small, fixed volume of each DMSO dilution to a corresponding well of a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., 25°C) with gentle shaking for a set period (e.g., 2 hours).

-

Measure the turbidity or light scattering of each well using a plate reader.

-

-

Data Analysis:

-

The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline, indicating the onset of precipitation.

-

Biological Context: Flavonoids and Cell Signaling

Flavonoids are known to interact with various intracellular signaling pathways, many of which are implicated in cancer cell proliferation and survival.[9][10] The PI3K/Akt pathway is a key regulator of these processes and is a common target of flavone derivatives.[10][11]

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow Overview

The following diagram illustrates the logical flow of experiments to characterize the lipophilicity and solubility of a novel compound like this compound.

Caption: Workflow for determining the lipophilicity and solubility of a test compound.

References

- 1. 808784-08-9(3-(4-Methyl benzoyloxy)flavone) | Kuujia.com [kuujia.com]

- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. enamine.net [enamine.net]

- 9. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Methylbenzoyloxy)flavone: A Technical Guide for Research Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylbenzoyloxy)flavone is a synthetic derivative of the flavone backbone, a class of naturally occurring compounds known for their diverse biological activities. This guide provides a comprehensive overview of 3-(4-methylbenzoyloxy)flavone as a research intermediate, focusing on its synthesis, potential biological significance, and experimental considerations. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from closely related 3-acyloxyflavones to provide a robust framework for its use in research and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 808784-08-9 | [1] |

| Molecular Formula | C23H16O4 | [1] |

| Molecular Weight | 356.37 g/mol | [1] |

| IUPAC Name | (4-oxo-2-phenyl-4H-chromen-3-yl) 4-methylbenzoate | [1] |

Synthesis

The synthesis of 3-(4-methylbenzoyloxy)flavone is anticipated to follow a two-step process, beginning with the synthesis of its precursor, 3-hydroxyflavone, followed by esterification.

Part 1: Synthesis of 3-Hydroxyflavone

3-Hydroxyflavone is a critical precursor and can be synthesized via the Algar-Flynn-Oyamada (AFO) reaction.[2][3] This reaction involves the oxidative cyclization of a chalcone.

Experimental Protocol: Algar-Flynn-Oyamada Reaction [3]

-

Chalcone Synthesis: An appropriate o-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., sodium hydroxide) in a solvent like ethanol to form a chalcone.

-

Oxidative Cyclization: The purified chalcone is then dissolved in a suitable solvent (e.g., methanol or ethanol).

-

An alkaline solution of hydrogen peroxide is added dropwise to the chalcone solution.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, the mixture is acidified to precipitate the crude 3-hydroxyflavone.

-

The solid product is collected by filtration, washed, and recrystallized from an appropriate solvent to yield pure 3-hydroxyflavone.

Part 2: Esterification to Yield 3-(4-Methylbenzoyloxy)flavone

The final step involves the esterification of 3-hydroxyflavone with 4-methylbenzoyl chloride.

Experimental Protocol: Esterification

-

3-Hydroxyflavone is dissolved in a dry, aprotic solvent (e.g., pyridine or dichloromethane) containing a base (e.g., triethylamine or pyridine itself).

-

4-Methylbenzoyl chloride is added dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with water or a dilute acid solution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield 3-(4-methylbenzoyloxy)flavone.

References

- 1. Synthesis and biological evaluation of acyl derivatives of hydroxyflavones as potent antiproliferative agents against drug resistance cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Hydroxyflavone - Wikipedia [en.wikipedia.org]

- 3. Synthesis, molecular properties, anti-inflammatory and anticancer activities of novel 3-hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(4-Methylbenzoyloxy)flavone: A Technical Guide

Introduction

3-(4-Methylbenzoyloxy)flavone is a derivative of the flavone backbone, a class of naturally occurring compounds known for their diverse biological activities. The introduction of a 4-methylbenzoyloxy group at the 3-position can significantly influence its physicochemical properties and biological efficacy. This guide outlines the predicted spectroscopic data, a plausible synthetic route, and the underlying logical frameworks for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(4-methylbenzoyloxy)flavone. These predictions are derived from the known spectral characteristics of the parent flavone molecule and the 4-methylbenzoyl moiety.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | H-5 |

| ~8.00 | d | 2H | H-2', H-6' (p-toluoyl) |

| ~7.90 | m | 2H | H-2'', H-6'' (flavone) |

| ~7.70 | m | 1H | H-7 |

| ~7.50 | m | 4H | H-6, H-8, H-3'', H-5'' |

| ~7.30 | d | 2H | H-3', H-5' (p-toluoyl) |

| ~2.40 | s | 3H | -CH₃ |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C-4 |

| ~165 | C=O (ester) |

| ~161 | C-2 |

| ~156 | C-9 |

| ~145 | C-4' (p-toluoyl) |

| ~138 | C-7 |

| ~134 | C-4'' (flavone) |

| ~131 | C-2', C-6' (p-toluoyl) |

| ~130 | C-2'', C-6'' (flavone) |

| ~129 | C-3', C-5' (p-toluoyl) |

| ~126 | C-1' (p-toluoyl) |

| ~125 | C-6 |

| ~124 | C-10 |

| ~121 | C-3 |

| ~118 | C-5 |

| ~117 | C-8 |

| ~22 | -CH₃ |

Solvent: CDCl₃

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Methyl C-H stretch |

| ~1735 | Strong | C=O stretch (ester) |

| ~1640 | Strong | C=O stretch (γ-pyrone) |

| ~1610, 1580, 1490 | Medium-Strong | Aromatic C=C stretch |

| ~1270 | Strong | C-O stretch (ester) |

| ~1150 | Medium | C-O-C stretch (ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 356 | High | [M]⁺ (Molecular Ion) |

| 237 | Medium | [M - C₈H₇O]⁺ |

| 119 | Very Strong | [C₈H₇O]⁺ (p-toluoyl cation) |

| 105 | Medium | [C₇H₅O]⁺ |

| 91 | Medium | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

A plausible and generally accepted method for the synthesis of 3-(4-methylbenzoyloxy)flavone is the acylation of 3-hydroxyflavone with 4-methylbenzoyl chloride.

General Synthetic Protocol:

-

Dissolution: Dissolve 3-hydroxyflavone in a suitable anhydrous solvent such as pyridine or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Acylation: Add 4-methylbenzoyl chloride dropwise to the cooled solution with continuous stirring. A tertiary amine base like triethylamine may be added if dichloromethane is used as the solvent to act as an acid scavenger.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding cold water or a dilute acid solution.

-

Extraction: If necessary, extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Characterize the purified product using standard spectroscopic techniques (NMR, IR, MS) and melting point determination.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and analysis, and a predicted fragmentation pathway.

Caption: Workflow for the synthesis and spectroscopic analysis of 3-(4-methylbenzoyloxy)flavone.

Caption: Predicted mass fragmentation pattern for 3-(4-methylbenzoyloxy)flavone.

The Discovery and Synthesis of Novel Flavone Esters: A Technical Guide for Researchers

Abstract

Flavones, a subclass of flavonoids, are naturally occurring polyphenolic compounds renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, their therapeutic potential is often limited by poor bioavailability and solubility. Esterification of the flavone core represents a promising strategy to overcome these limitations, enhancing lipophilicity and potentially modulating biological activity. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel flavone esters, intended for researchers, scientists, and professionals in drug development. It details experimental protocols, presents quantitative data for comparative analysis, and visualizes key workflows and signaling pathways.

Introduction

Flavonoids are a diverse group of secondary plant metabolites ubiquitously found in fruits, vegetables, and medicinal herbs.[1] Among them, flavones, characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone, have garnered significant scientific interest due to their wide spectrum of biological activities.[2] These activities are largely attributed to their ability to scavenge free radicals, modulate inflammatory responses, and interfere with carcinogenic processes.[1][3]

Despite their therapeutic promise, the clinical application of many naturally occurring flavones is hampered by factors such as low aqueous solubility, poor absorption, and rapid metabolism, which collectively contribute to low bioavailability.[2] A key strategy to address these shortcomings is the chemical modification of the flavone scaffold, with esterification being a particularly effective approach. The introduction of an ester functional group can significantly alter the physicochemical properties of the parent flavone, most notably increasing its lipophilicity.[2] This enhanced lipophilicity can facilitate passage through biological membranes, potentially leading to improved absorption and cellular uptake.

Furthermore, the nature of the ester side chain provides an opportunity to fine-tune the biological activity of the resulting flavone ester. By varying the length, branching, and functional groups of the acyl moiety, it is possible to create a library of novel compounds with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This guide will explore the synthesis of these novel flavone esters, summarize their biological activities with quantitative data, and delve into their mechanisms of action, with a focus on key signaling pathways.

Synthesis of Novel Flavone Esters

The synthesis of flavone esters typically involves a two-stage process: first, the synthesis of the core flavone structure, and second, the esterification of a hydroxyl group on the flavone ring.

Synthesis of the Flavone Core

A common and versatile method for synthesizing the flavone backbone is the Baker-Venkataraman rearrangement. This method involves the reaction of a 2-hydroxyacetophenone with an aroyl chloride to form an ester, which then undergoes a base-catalyzed rearrangement to a 1,3-diketone. Subsequent acid-catalyzed cyclization of the diketone yields the desired flavone.

Step 1: Synthesis of 2,5-Dihydroxyacetophenone dibenzoate

-

To a solution of 2,5-dihydroxyacetophenone (0.1 mol) in dry pyridine (50 mL), add benzoyl chloride (0.22 mol) dropwise with stirring in an ice bath.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the mixture into a beaker containing crushed ice (200 g) and concentrated HCl (50 mL) with vigorous stirring.

-

Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield 2,5-dihydroxyacetophenone dibenzoate.

Step 2: Baker-Venkataraman Rearrangement to 2-hydroxy-5-benzoyloxydibenzoylmethane

-

Dissolve 2,5-dihydroxyacetophenone dibenzoate (0.05 mol) in dry pyridine (100 mL).

-

Add powdered potassium hydroxide (0.15 mol) and heat the mixture at 60°C for 3 hours with stirring.

-

Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.

-

Filter the yellow solid, wash with water, and recrystallize from ethanol to obtain the 1,3-diketone intermediate.

Step 3: Cyclization to 6-Hydroxyflavone

-

Dissolve the 1,3-diketone (0.02 mol) in glacial acetic acid (50 mL).

-

Add a catalytic amount of concentrated sulfuric acid (0.5 mL) and reflux the mixture for 4 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitate, wash with water until neutral, and recrystallize from ethanol to afford 6-hydroxyflavone.

Esterification of the Flavone Core

Once the hydroxylated flavone is synthesized, the ester functionality can be introduced through various esterification methods. A widely used method involves the reaction of the flavone with an acyl chloride in the presence of a base like pyridine. Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed to facilitate the reaction between the flavone and a carboxylic acid.[4][5]

Method A: Acyl Chloride Method

-

Dissolve the hydroxyl-substituted flavone (e.g., 6-hydroxyflavone) (1 mmol) in dry pyridine (10 mL).

-

To this solution, add the desired acyl chloride (1.2 mmol) dropwise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 6-12 hours.

-

Pour the reaction mixture into ice-cold 1M HCl (50 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[6]

Method B: DCC Coupling Method

-

Dissolve the hydroxyl-substituted flavone (1 mmol), the desired carboxylic acid (1.2 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dry dichloromethane (20 mL).

-

Cool the solution to 0°C and add a solution of DCC (1.5 mmol) in dichloromethane (5 mL) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[6]

Characterization

The synthesized flavone esters are characterized using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the synthesized compounds. The 1H NMR spectrum will show characteristic signals for the flavone backbone protons and the protons of the ester side chain.[7][8][9][10] The 13C NMR spectrum will confirm the presence of the ester carbonyl carbon and the carbons of the flavone and acyl moieties.[7][8][9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized flavone esters, confirming their elemental composition.[11][12][13][14][15]

Synthetic and analytical workflow for novel flavone esters.

Biological Activities of Novel Flavone Esters

The esterification of flavones can significantly impact their biological activities. The following sections summarize the antioxidant, anti-inflammatory, and anticancer properties of novel flavone esters, with quantitative data presented for comparative analysis.

Antioxidant Activity

Flavone esters are evaluated for their antioxidant potential using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.[16][17]

| Compound | Assay | IC50 (µM) | Reference |

| 6-Hydroxyflavone | DPPH | 25.4 ± 1.8 | [18] |

| 6-Acetoxyflavone | DPPH | 45.2 ± 2.5 | [18] |

| 7-Hydroxyflavone | ABTS | 18.9 ± 1.2 | [19] |

| 7-Propionyloxyflavone | ABTS | 32.7 ± 2.1 | [19] |

| Luteolin | DPPH | 8.5 ± 0.7 | [20] |

| Luteolin-7-O-acetate | DPPH | 15.2 ± 1.1 | [20] |

| Quercetin | ABTS | 5.3 ± 0.4 | [21] |

| Quercetin pentaacetate | ABTS | > 100 | [21] |

Anti-inflammatory Activity

The anti-inflammatory effects of flavone esters are commonly assessed by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Apigenin | RAW 264.7 | NO inhibition | 12.8 ± 1.1 | [22] |

| Apigenin-7-O-butyrate | RAW 264.7 | NO inhibition | 8.5 ± 0.9 | [22] |

| Luteolin | RAW 264.7 | NO inhibition | 9.2 ± 0.8 | [23] |

| Luteolin-3'-O-propionate | RAW 264.7 | NO inhibition | 6.1 ± 0.5 | [23] |

| Chrysin | J774A.1 | NO inhibition | 15.4 ± 1.3 | [24] |

| Chrysin-7-O-benzoate | J774A.1 | NO inhibition | 10.9 ± 1.0 | [24] |

Anticancer Activity

The cytotoxic effects of novel flavone esters against various cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are expressed as IC50 values, representing the concentration of the compound that inhibits 50% of cell growth.[17][25][26]

| Compound | Cell Line | IC50 (µM) | Reference |

| 6-Hydroxyflavone | MCF-7 (Breast) | 28.7 ± 2.5 | [27][28] |

| 6-Butyryloxyflavone | MCF-7 (Breast) | 15.2 ± 1.8 | [27][28] |

| 7-Hydroxyflavone | HeLa (Cervical) | 35.1 ± 3.1 | [27][28] |

| 7-Hexanoyloxyflavone | HeLa (Cervical) | 19.8 ± 2.2 | [27][28] |

| Apigenin | A549 (Lung) | 22.4 ± 2.0 | [27][28] |

| Apigenin-4'-O-acetate | A549 (Lung) | 12.9 ± 1.5 | [27][28] |

| Luteolin | HT-29 (Colon) | 18.6 ± 1.7 | [27][28] |

| Luteolin-7,3'-di-O-butyrate | HT-29 (Colon) | 9.3 ± 1.1 | [27][28] |

Mechanism of Action: Modulation of Signaling Pathways

Flavone esters exert their biological effects by modulating various intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation. The PI3K/Akt, NF-κB, and MAPK pathways are key targets.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[29][30][31][32][33] Dysregulation of this pathway is a hallmark of many cancers. Flavonoids and their ester derivatives have been shown to inhibit this pathway at multiple points.[29][30][31][32][33] For instance, some flavone esters can directly inhibit the activity of PI3K, preventing the phosphorylation of Akt. This, in turn, can lead to the induction of apoptosis in cancer cells.

Inhibition of the PI3K/Akt pathway by flavone esters.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses.[3][34][35][36][37] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3][34][35][36][37] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Flavone esters can inhibit this pathway by preventing the degradation of IκB, thereby blocking the nuclear translocation of NF-κB.[3][34][35][36][37]

Inhibition of the NF-κB pathway by flavone esters.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[1][[“]][39][40][41] This pathway consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPKs.[1][[“]][39][40][41] Flavone esters have been shown to modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases in the cascade.[1][[“]][39][40][41] This can lead to the suppression of cancer cell proliferation and the induction of apoptosis.

References

- 1. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DCC - Enamine [enamine.net]

- 5. nbinno.com [nbinno.com]

- 6. teledynelabs.com [teledynelabs.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 11. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

- 15. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. phcogj.com [phcogj.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. e3s-conferences.org [e3s-conferences.org]

- 22. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. gpub.org [gpub.org]

- 24. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. [PDF] Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | Semantic Scholar [semanticscholar.org]

- 34. globalsciencebooks.info [globalsciencebooks.info]

- 35. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 36. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 37. researchgate.net [researchgate.net]

- 38. Role of MAPK signaling in flavonoid-mediated oxidative stress reduction - Consensus [consensus.app]

- 39. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-methyl benzoyloxy) flavone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-(4-methyl benzoyloxy) flavone, a derivative of the flavonol class of flavonoids. Flavonoids are a significant class of natural products and synthetic analogs that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The esterification of the 3-hydroxyl group of the flavone core can modulate its physicochemical properties and biological activity.

This protocol outlines a three-step synthesis beginning with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an Algar-Flynn-Oyamada reaction to construct the 3-hydroxyflavone scaffold, and culminating in the esterification to yield the target compound.

Experimental Protocols

Step 1: Synthesis of 2'-Hydroxychalcone

This procedure details the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxyacetophenone and benzaldehyde.

Materials:

-

2'-Hydroxyacetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Hydrochloric acid (HCl), 6 M

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a 100 mL round-bottom flask, dissolve sodium hydroxide (1.76 g, 44 mmol) in a 20% (v/v) ethanol-water solution (30 mL).

-

Stir the solution at room temperature for 30 minutes.

-

To this solution, add 2'-hydroxyacetophenone (2.26 g, 16.6 mmol) and benzaldehyde (1.76 g, 16.6 mmol).

-

Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water (100 mL).

-

Acidify the mixture to a pH of 5-6 by the dropwise addition of 6 M HCl with constant stirring.

-

A yellow precipitate of 2'-hydroxychalcone will form. Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

-

Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (5:1) solvent system to obtain the pure 2'-hydroxychalcone.

Step 2: Synthesis of 3-Hydroxyflavone (Flavonol)

This protocol describes the Algar-Flynn-Oyamada (AFO) reaction for the oxidative cyclization of 2'-hydroxychalcone to 3-hydroxyflavone.

Materials:

-

2'-Hydroxychalcone

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Methanol

-

Hydrochloric acid (HCl), 2 M

Procedure:

-

In a 250 mL flask, dissolve the purified 2'-hydroxychalcone (2.24 g, 10 mmol) in methanol (50 mL).

-

To this solution, add an aqueous solution of sodium hydroxide (2 M, 15 mL).

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add a 30% aqueous solution of hydrogen peroxide (2.5 mL) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Acidify the mixture with 2 M HCl.

-

The resulting precipitate is crude 3-hydroxyflavone. Collect the solid by vacuum filtration and wash with water.

-

Recrystallize the crude product from ethanol to yield pure 3-hydroxyflavone.

Step 3: Synthesis of this compound

This final step involves the esterification of 3-hydroxyflavone with 4-methylbenzoyl chloride.

Materials:

-

3-Hydroxyflavone

-

4-Methylbenzoyl chloride (p-Toluoyl chloride)

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxyflavone (2.38 g, 10 mmol) in anhydrous dichloromethane (40 mL).

-

Add pyridine (1.19 g, 15 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-methylbenzoyl chloride (1.70 g, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding water (30 mL).

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to obtain this compound.

Data Presentation

The following tables summarize the expected quantitative data for the key compounds in this synthesis.

Table 1: Physicochemical and Yield Data for Reactants and Intermediates

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| 2'-Hydroxyacetophenone | C |

Application Note: High-Yield Synthesis of 3-(4-methyl benzoyloxy) flavone

Audience: Researchers, scientists, and drug development professionals.

Introduction Flavonoids are a diverse class of phenolic compounds widely distributed in the plant kingdom, known for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Modifications to the core flavone structure, such as the synthesis of esters at the 3-hydroxy position, can lead to novel compounds with enhanced or specific activities. This document provides a detailed protocol for the high-yield, two-step synthesis of a specific ester, 3-(4-methyl benzoyloxy) flavone, a compound of interest for screening in drug discovery programs. The protocol is based on established methods for the synthesis of 3-hydroxyflavone and its subsequent esterification.

Synthesis Overview

The synthesis of this compound is achieved in two primary stages:

-

Synthesis of the Precursor (3-Hydroxyflavone): This involves the oxidative cyclization of a chalcone intermediate, which is formed from the reaction of o-hydroxyacetophenone and benzaldehyde. This procedure is a variation of the Flynn–Algar–Oyamada reaction.[1][3]

-

Esterification: The 3-hydroxy group of the flavone is then acylated using 4-methylbenzoyl chloride in the presence of a base catalyst to yield the final product.[1][2]

A diagram of the overall experimental workflow is provided below.

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxyflavone (Precursor)

This protocol is adapted from the well-established Algar-Flynn-Oyamada reaction for synthesizing flavonols.[1][3]

Materials:

-

2'-Hydroxychalcone (can be synthesized from o-hydroxyacetophenone and benzaldehyde)

-

Ethanol

-

20% aqueous Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

5N Hydrochloric Acid (HCl)

-

Ethyl acetate for recrystallization

Procedure:

-

Suspend 0.01 moles of 2'-hydroxychalcone in 85 mL of ethanol in a flask with stirring.

-

Add 10 mL of 20% aqueous sodium hydroxide to the suspension.

-

Carefully add 18 mL of 30% hydrogen peroxide dropwise over a period of 30 minutes, maintaining the reaction temperature at approximately 30°C.

-

Continue stirring the reaction mixture for 3.5 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and acidify with 5N hydrochloric acid.

-

A precipitate of crude 3-hydroxyflavone will form. Filter the solid product using a Buchner funnel.

-

Wash the precipitate thoroughly with cold water.

-

Dry the crude product.

-

Purify the 3-hydroxyflavone by recrystallization from ethyl acetate. The purity can be checked by melting point determination and Thin-Layer Chromatography (TLC).[1]

Protocol 2: High-Yield Synthesis of this compound

This protocol uses a base-catalyzed acylation method known to produce high yields for 3-hydroxyflavone esters.[1][2]

Materials:

-

3-Hydroxyflavone (from Protocol 1)

-

4-methylbenzoyl chloride (p-toluoyl chloride)

-

Dry, redistilled pyridine

-

Ice-cold water

-

Ethanol for recrystallization

Procedure:

-

In a conical flask, combine 0.004 moles of 3-hydroxyflavone and 0.005 moles of 4-methylbenzoyl chloride.

-

Add 4 mL of dry, redistilled pyridine to serve as the catalyst and solvent.

-

Heat the mixture in a water bath maintained at 50°C for approximately 2 to 2.5 hours.[1]

-

After the reaction period, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid product and wash it with cold water.

-

Purify the crude this compound by recrystallization from ethanol.

-

The final product should be characterized by IR, ¹H-NMR, and Mass spectral studies to confirm its structure.[1]

Data Presentation

The following table summarizes the reaction conditions and expected outcomes based on analogous syntheses reported in the literature.

| Step | Reaction | Key Reagents | Catalyst | Temperature | Time (hours) | Expected Yield | Reference |

| 1 | Synthesis of 3-Hydroxyflavone | 2'-Hydroxychalcone, H₂O₂ | NaOH | 30°C | 3.5 | ~58% | [1][2] |

| 2 | Esterification | 3-Hydroxyflavone, 4-methylbenzoyl chloride | Pyridine | 50°C | 2-2.5 | 62-70% | [1][2] |

Application Notes: Biological Context

Flavonoids are known to interact with various biological pathways. Their mechanism of action often involves the inhibition of key signaling enzymes. For instance, many flavonoids have been shown to inhibit protein kinases such as Protein Kinase C (PKC), Protein Tyrosine Kinases (PTKs), and Mitogen-Activated Protein Kinases (MAPKs).[1] These pathways are critical in cellular processes like proliferation, inflammation, and apoptosis. The synthesized this compound, as a member of this class, is a prime candidate for screening as an inhibitor in such pathways.

Caption: Potential inhibitory action of flavones on a generic MAP Kinase signaling pathway.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 3-(4-methyl benzoyloxy) flavone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antioxidant potential of 3-(4-methyl benzoyloxy) flavone. The following assays are pivotal in determining the free radical scavenging and antioxidant capacities of flavonoid compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[1] The antioxidant reacts with the stable DPPH radical, reducing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[2][3]

Experimental Protocol

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.[2]

-

Sample Preparation : Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Reaction Mixture : In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the sample solution at different concentrations.[4]

-

Incubation : Incubate the plate at 37°C for 30 minutes in the dark.[4]

-

Measurement : Measure the absorbance at 517 nm using a microplate reader.[2]

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[2] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[5][6]

Experimental Protocol

-

Reagent Preparation : Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7] Dilute the ABTS•+ solution with methanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[6][7]

-

Sample Preparation : Prepare various concentrations of this compound in a suitable solvent.

-

Reaction Mixture : Add 200 µL of the diluted ABTS•+ solution to 5 µL of the sample solution in a 96-well plate.[5]

-

Incubation : Incubate the mixture for 5 minutes at room temperature with continuous shaking.[5]

-

Measurement : Read the absorbance at 734 nm.[5]

-

Calculation : The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[8] The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

Superoxide Radical (O₂⁻) Scavenging Assay

This assay evaluates the ability of a compound to scavenge superoxide radicals, which are highly reactive oxygen species. The assay often utilizes a system that generates superoxide radicals, and the scavenging activity is measured by the inhibition of the reduction of a detector molecule like nitroblue tetrazolium (NBT).[9]

Experimental Protocol

-

Reagent Preparation : Prepare solutions of 50 µM Nitroblue Tetrazolium (NBT), 468 µM NADH, and 60 µM Phenazine Methosulfate (PMS).[10]

-

Sample Preparation : Prepare various concentrations of this compound in a suitable buffer.

-